molecular formula C21H18N4O5S2 B3288309 N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851719-00-1

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B3288309
CAS No.: 851719-00-1
M. Wt: 470.5 g/mol
InChI Key: QUTMMLOTNPFURZ-UHFFFAOYSA-N
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Description

N-{3-[5-(3-Nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based compound featuring a 3-nitrophenyl substituent at position 5 of the dihydropyrazole ring, a thiophene-2-carbonyl group at position 1, and a methanesulfonamide moiety attached to the para-substituted phenyl ring at position 2. Its molecular weight is approximately 496.5 g/mol, and its synthesis likely involves cyclocondensation of chalcones with hydrazines followed by sulfonylation .

Properties

IUPAC Name

N-[3-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S2/c1-32(29,30)23-16-7-2-5-14(11-16)18-13-19(15-6-3-8-17(12-15)25(27)28)24(22-18)21(26)20-9-4-10-31-20/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTMMLOTNPFURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves multi-step synthetic routes Typical steps include the formation of pyrazoles via the reaction of hydrazine derivatives with β-diketones under controlled temperature and pH conditions The thiophene ring can be introduced through the Vilsmeier-Haack reaction, involving formylation followed by cyclization

Industrial Production Methods: : In an industrial setting, large-scale synthesis often involves optimizing these reaction conditions to maximize yield and purity. This might include high-efficiency catalysts, continuous flow reactors for improved reaction kinetics, and extensive purification protocols such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: : N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various types of chemical reactions:

  • Oxidation: : Typically involves the conversion of the thiophene ring or the nitro group to corresponding sulfoxides or nitroso compounds using strong oxidants like potassium permanganate or peracids.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid.

  • Substitution: : The compound can participate in nucleophilic aromatic substitution reactions, especially at the nitro-substituted aromatic ring.

Common Reagents and Conditions: : Reactions typically involve reagents like dichloromethane for solvent, sodium hydroxide for basification, and various organic acids for neutralization. Reaction conditions vary, often involving temperatures ranging from -78°C for cryogenic reactions up to 150°C for high-temperature conditions under inert atmospheres.

Major Products: : Major products depend on the nature of the reaction. For instance, oxidation of the thiophene ring results in sulfoxides, whereas reduction of the nitro group forms amines.

Scientific Research Applications

This compound finds extensive applications in several research domains:

Chemistry: : Utilized as an intermediate in synthesizing more complex molecules, especially in heterocyclic chemistry.

Biology: : Acts as a probe in the study of enzyme activities, particularly those involving nitroreductases.

Industry: : Used in the development of novel materials, such as polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of enzymes by binding to their active sites, thus affecting biological pathways. Pathways involved can include those regulating oxidative stress, given its potential to undergo redox reactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Pyrazoline Derivatives

Compound Name / ID Core Structure Substituents (R1, R2, R3) Melting Point (°C) Key Functional Groups Reference
Target Compound Dihydropyrazole R1: Thiophene-2-carbonyl; R2: 3-Nitrophenyl; R3: Methanesulfonamide-phenyl Not reported Nitro, sulfonamide, thiophene
(3e) Dihydropyrazole R1: 3,4-Dimethoxyphenyl; R2: 3-Nitrophenyl; R3: Thiophen-2-yl 76–78 Nitro, methoxy, thiophene
N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Dihydropyrazole R1: Isobutyryl; R2: 2-Methylphenyl; R3: Methanesulfonamide-phenyl Not reported Methyl, sulfonamide, isobutyryl
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydropyrazole R1: Carbothioamide; R2: 4-Fluorophenyl; R3: Triazole Not reported Fluorophenyl, triazole, carbothioamide

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s 3-nitrophenyl and methanesulfonamide groups enhance its polarity compared to analogues like (3e) , which contains electron-donating 3,4-dimethoxyphenyl and thiophene groups. This difference likely impacts solubility and bioavailability.
  • The thiophene-2-carbonyl group in the target compound may improve π-π stacking interactions in biological systems compared to the isobutyryl group in , which is bulkier and less conjugated.

Biological Activity: Compound (3e) was synthesized as a PI3Kγ inhibitor, suggesting the pyrazoline scaffold’s relevance in kinase targeting. The carbothioamide-containing analogue exhibits distinct biological properties, as thioamide groups often influence redox activity and metal chelation.

Substituent-Specific Comparisons

Thiophene-2-carbonyl vs. Aryl Carbonyl Groups :

  • Thiophene’s sulfur atom may also participate in hydrophobic interactions.
  • In contrast, 3,4-dimethoxyphenyl in (3e) improves solubility but may reduce membrane permeability due to increased polarity.

Methanesulfonamide vs. Other Sulfonamide Derivatives :

  • Compared to carbothioamide in , methanesulfonamide is more resistant to hydrolysis, offering better pharmacokinetic stability.

Biological Activity

N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of several functional groups, including a nitrophenyl moiety, a thiophene-2-carbonyl group, and a pyrazole ring, all linked through a phenyl and methanesulfonamide functional group. This intricate structure suggests various possible interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. Molecular docking studies have indicated that the compound may exhibit significant affinity for enzymes involved in various metabolic pathways. The presence of the nitro group is particularly noteworthy, as it can enhance the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have documented significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic processes .

Anticancer Potential

The anticancer properties of this compound are also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, potentially involving the activation of caspases and modulation of cell cycle regulators. The structure-activity relationship (SAR) analysis indicates that specific substituents on the pyrazole ring enhance cytotoxicity against certain cancer cell lines .

Comparison of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition, Apoptosis induction
5-(3-Nitrophenyl)-3-phenyldihydro-pyrazoleModerate AnticancerCell cycle arrest
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineAntibacterialDisruption of cell wall synthesis

Case Studies

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased sub-G1 population in treated cells, confirming the induction of apoptosis.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains:

  • A 4,5-dihydro-1H-pyrazole core with a 3-nitrophenyl substituent at position 4.
  • A thiophene-2-carbonyl group at position 1 of the pyrazole ring.
  • A methanesulfonamide group attached to a phenyl ring at position 2.

The nitrophenyl group enhances electron-withdrawing effects, potentially stabilizing the pyrazole ring and influencing reactivity. The thiophene moiety contributes to π-π stacking interactions, while the sulfonamide group increases hydrophilicity and hydrogen-bonding capacity, affecting solubility and target binding .

Q. What synthetic strategies are recommended for preparing this compound?

A typical synthesis involves:

Pyrazole ring formation : Cyclocondensation of hydrazines with α,β-unsaturated ketones (e.g., via Claisen-Schmidt condensation).

Functionalization : Introduction of the thiophene-2-carbonyl group via acylation reactions.

Sulfonamide coupling : Reaction of the phenyl intermediate with methanesulfonyl chloride under basic conditions.
Key challenges include regioselectivity during pyrazole formation and avoiding overoxidation of the thiophene ring .

Q. How can the purity and identity of this compound be validated?

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR for structural verification (e.g., confirming diastereotopic protons in the dihydropyrazole ring).
  • X-ray crystallography : For absolute configuration determination, using programs like SHELXL .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity?

  • Molecular docking : Screen against targets like viral polymerases or kinases using AutoDock Vina or Schrödinger Suite. For example, structurally similar sulfonamide-pyrazole hybrids showed antiviral potential via inhibition of DNA polymerase (docking scores: −8.2 to −9.5 kcal/mol) .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and blood-brain barrier permeability, critical for drug design .

Q. What experimental approaches resolve contradictions in bioactivity data across assays?

Scenario Methodology
Discrepancies in IC50_{50} valuesValidate using orthogonal assays (e.g., enzymatic vs. cell-based).
Off-target effectsEmploy CRISPR-edited cell lines to isolate target-specific activity.
Solubility-driven false negativesUse surfactants (e.g., Tween-80) or DMSO gradients to optimize assay conditions .

Q. How does structural modification of the pyrazole core affect biological activity?

A comparison of analogs reveals:

Modification Impact
Replacement of 3-nitrophenyl with 4-fluorophenyl Reduced electron-withdrawing effects, altering binding affinity to oxidoreductases.
Substitution of thiophene-2-carbonyl with benzoyl Decreased π-stacking interactions, lowering antiviral potency .
Addition of methyl to the sulfonamide groupImproved metabolic stability but reduced solubility .

Q. What crystallographic techniques are optimal for resolving its 3D structure?

  • Single-crystal X-ray diffraction : Use SHELXT for structure solution and SHELXL for refinement. Ensure crystals are grown via vapor diffusion in solvents like ethyl acetate/hexane.
  • Twinned data refinement : Employ the TWINABS module for handling pseudo-merohedral twinning, common in dihydropyrazole derivatives .

Methodological Considerations

Q. How to design SAR studies for this compound?

Core scaffold variation : Synthesize analogs with pyrazoline, triazole, or isoxazole cores.

Substituent scanning : Systematically replace 3-nitrophenyl with halogens, methoxy, or alkyl groups.

Biological evaluation : Test against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening .

Q. What strategies mitigate synthesis challenges like low yields in sulfonamide coupling?

  • Optimize reaction conditions : Use DMF as a solvent, 0°C temperature, and slow addition of methanesulfonyl chloride.
  • Purification : Employ flash chromatography (silica gel, 5% MeOH/CH2_2Cl2_2) or recrystallization from ethanol/water .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in different cell lines?

Factor Resolution Strategy
Cell line-specific metabolismPerform metabolite profiling (LC-MS) to identify active/inactive derivatives.
Differential target expressionUse RNA-seq to correlate target mRNA levels with cytotoxicity.
Assay interferencePre-treat compounds with glutathione to test for redox cycling artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Reactant of Route 2
N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

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